molecular formula C14H15N3O2 B13892465 3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B13892465
M. Wt: 257.29 g/mol
InChI Key: SVZOSNIYDNSUMW-UHFFFAOYSA-N
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Description

3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused imidazo[4,5-c]pyridine core, a structure recognized as a privileged scaffold in drug discovery. The tetrahydroimidazo[4,5-c]pyridine scaffold is a subject of investigation for developing novel therapeutic agents. Recent scientific literature highlights its potential as a core structure for inhibitors of bacterial enzymes, specifically Porphyromonas gingivalis glutaminyl cyclase (PgQC) . This enzyme is a potential drug target for the treatment of periodontitis, a severe oral disease linked to systemic conditions like diabetes and Alzheimer's . Derivatives of this scaffold, particularly those with specific N-benzyl substitutions, have demonstrated potent inhibitory activity in the nanomolar range, making them promising leads for new anti-infectives . Furthermore, structurally similar 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives have been documented in patent literature for their antihypertensive activity, indicating the broader pharmaceutical relevance of this chemical class . As a synthetic intermediate, this benzyl-derivatized compound offers multiple points for chemical modification, enabling researchers to explore structure-activity relationships and optimize compound properties . It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications for humans or animals.

Properties

IUPAC Name

3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10/h1-5,9,12,15H,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZOSNIYDNSUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Basic Information

Property Details
Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
IUPAC Name (6S)-3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
CAS Number 768322-42-5
PubChem CID 14457612
Structural Features Imidazo[4,5-c]pyridine fused heterocycle with benzyl substitution and carboxylic acid group
Storage Conditions Dark, dry place, 2-8°C

This compound is often isolated as its dihydrochloride salt for stability and handling purposes.

Preparation Methods of 3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

General Synthetic Strategy

The synthesis of 3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic transformations centered around:

  • Construction of the imidazo[4,5-c]pyridine core.
  • Introduction of the benzyl substituent at the 3-position.
  • Functionalization at the 6-position with a carboxylic acid group.

The synthetic routes generally start from appropriate pyridine or piperidine derivatives, followed by cyclization and substitution reactions.

Reported Synthetic Routes and Conditions

Cyclization and Benzylation Approach

One common method involves the cyclization of a substituted piperidine derivative with an amidine or related nitrogen source to form the imidazo ring, followed by benzylation at the 3-position.

  • Starting materials: 4,5,6,7-tetrahydropyridine derivatives.
  • Key reagents: Benzyl halides for benzyl group introduction.
  • Reaction conditions: Typically carried out under reflux in polar aprotic solvents.
  • Yields: Moderate to good yields (50-80%) depending on reaction optimization.

This approach is supported by data from chemical suppliers and literature indicating the use of benzyl bromide or chloride in nucleophilic substitution steps.

Patented Synthetic Variants

Patent literature describes derivatives of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid with various substitutions, indicating synthetic flexibility:

  • Use of silyl-protected intermediates for selective functional group manipulation.
  • Methylation and benzylation steps under controlled conditions.
  • Multi-step sequences involving protection, substitution, and deprotection.

These methods highlight the importance of protecting groups and selective functionalization to achieve the desired substitution pattern on the imidazo[4,5-c]pyridine scaffold.

Summary Table of Preparation Methods

Method Type Key Steps Reagents/Conditions Yield (%) Notes
Cyclization + Benzylation Piperidine derivative cyclization, benzyl halide substitution Reflux in polar solvents, benzyl bromide/chloride 50-80 Moderate yields, common approach
Coupling + Ester Hydrolysis Coupling with 2-chloro-1-methylpyridinium iodide, LiOH hydrolysis DCM/MeOH, room temp, overnight hydrolysis Up to 84 High yield, scalable, clean product
Protected Intermediate Route Silyl protection, methylation, deprotection Multi-step, controlled conditions Variable Patent-based, for derivatives

Analytical and Operational Notes

  • Reaction progress is commonly monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
  • Purification often involves acidification to precipitate the carboxylic acid, filtration, and recrystallization.
  • The final compound is sensitive to moisture and light, hence storage under inert atmosphere and low temperature is recommended.
  • Enantiomeric purity is important, as the (S)-enantiomer is frequently the target for biological applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the imidazopyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Scientific Research Applications

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating biological pathways. For example, it may inhibit the activity of enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-benzyl-substituted derivatives and related compounds are summarized below:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & CAS Substituent(s) Molecular Weight (g/mol) Key Biological Activity Physicochemical Notes
3-Benzyl derivative (CAS 768322-42-5) 3-Benzyl 274.31 Undisclosed (likely receptor modulation) Enhanced lipophilicity
Spinacine (CAS 495-77-2) None 170.17 Carbonic anhydrase activation, immunomodulation Amphoteric, water-soluble
PD123319 (CAS N/A) Diphenylacetyl, dimethylamino-benzyl 555.56 AT2 receptor antagonist High affinity for angiotensin receptors
4-(2-Thienyl) derivative (CAS 1030285-35-8) 4-(2-Thienyl) 249.29 Undisclosed Moderate solubility in polar solvents
Dimethyl derivative (CAS 1150644-61-3) 4,4-Dimethyl 223.27 Undisclosed Increased steric hindrance

Key Insights from Comparative Analysis

Role of Substituents The benzyl group in the target compound likely enhances receptor-binding specificity compared to spinacine, which lacks substituents. Spinacine’s amphoteric nature (due to the free carboxylic acid and imidazole ring) allows it to act as a carbonic anhydrase activator and immunomodulator .

Stereochemical and Tautomeric Considerations

  • X-ray studies confirm that spinacine exists in a tautomeric form with the N(3) atom protonated, stabilizing its zwitterionic structure . The (S)-configuration in 3-benzyl derivatives is critical for maintaining activity, as stereoisomerism often dictates binding affinity .

In contrast, PD123319’s trifluoroacetate salt (CAS N/A) enhances solubility for intravenous administration . Solubility: Spinacine’s high water solubility (due to its zwitterionic nature) contrasts with the 4-(2-thienyl) derivative, which requires organic solvents for handling .

Biological Activity Immunomodulation: Spinacine’s isolated fraction in DefenVid® demonstrates immunomodulatory activity, likely via TLR4/NF-κB pathway modulation . Receptor Antagonism: PD123319 and EMA300 (a related analog) show efficacy in neuropathic pain models by blocking AT2 receptors .

Table 2: Research Findings on Select Compounds

Compound Study Model Key Finding Reference
Spinacine In vitro CA activation Activates CA isoforms with EC₅₀ = 8–12 nM
PD123319 Rat neuropathic pain Reduces hyperalgesia (ED₅₀ = 1 mg/kg, i.v.)
3-Benzyl derivative N/A No published activity data; commercial use

Biological Activity

3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 768322-42-5

The biological activity of 3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, impacting several physiological pathways:

  • Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inhibiting kinase activity and inducing apoptosis.
  • Antimicrobial Effects : It has demonstrated efficacy against a range of bacterial and fungal pathogens.
  • Neuroprotective Properties : Research indicates potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

Biological Activities

The following table summarizes the biological activities and relevant studies associated with 3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid:

Biological Activity Study/Source Findings
AntitumorMDPI Inhibition of cancer cell proliferation with IC50 values in low micromolar range.
AntimicrobialPMC Effective against Gram-positive and Gram-negative bacteria; MIC values reported.
NeuroprotectiveMDPI Reduced neuronal cell death in models of oxidative stress; potential for treating neurodegenerative disorders.
AntiviralPMC Inhibition of HIV reverse transcriptase; EC50 values indicating moderate antiviral activity.

Case Studies

  • Anticancer Activity : A study published in Molecules reported that derivatives of imidazo[4,5-c]pyridines showed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the benzyl position enhanced activity .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. This suggests a promising application in treating bacterial infections resistant to conventional antibiotics .
  • Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity, treatment with 3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid resulted in a significant decrease in cell death rates compared to controls. This indicates its potential as a neuroprotective agent .

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